

Spectroscopic and Synthetic Profile of N-benzyl-3-fluorobenzamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-benzyl-3-fluorobenzamide

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This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a representative synthetic protocol for the chemical compound **N-benzyl-3-fluorobenzamide**. The information is curated to support research and development activities in medicinal chemistry and related fields.

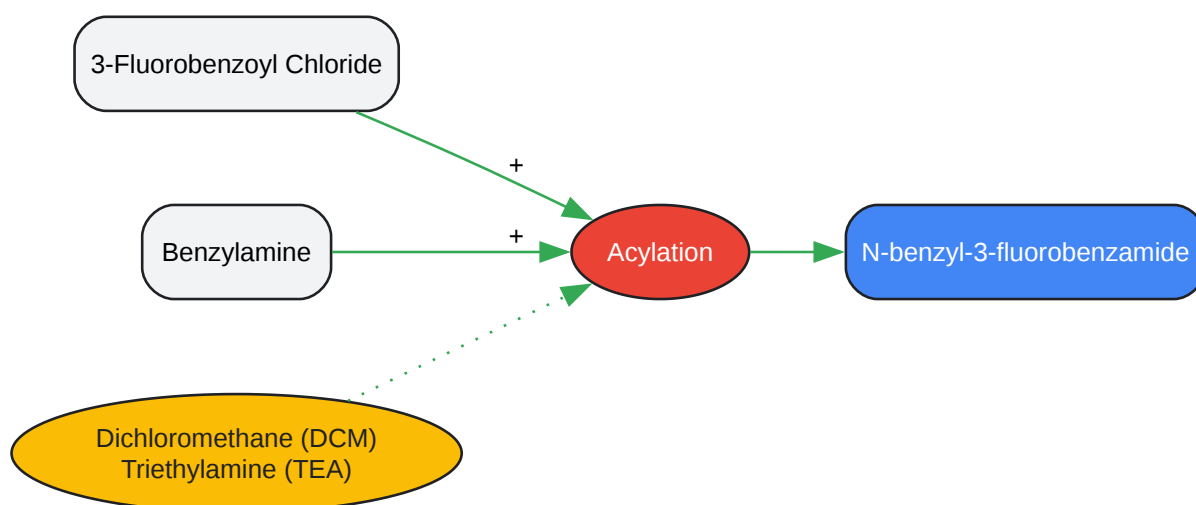
Chemical Structure and Identifiers

N-benzyl-3-fluorobenzamide is an amide derivative containing a benzyl group attached to the nitrogen atom and a 3-fluorobenzoyl moiety.

- IUPAC Name: **N-benzyl-3-fluorobenzamide**
- Molecular Formula: $C_{14}H_{12}FNO$
- Molecular Weight: 229.25 g/mol
- CAS Number: 671-01-2

Synthesis of N-benzyl-3-fluorobenzamide

A standard and efficient method for the synthesis of **N-benzyl-3-fluorobenzamide** involves the acylation of benzylamine with 3-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.



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Synthesis of **N-benzyl-3-fluorobenzamide**.

Experimental Protocol: Synthesis

- **Reaction Setup:** To a solution of benzylamine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask, triethylamine (1.2 equivalents) is added. The mixture is stirred at 0 °C in an ice bath.
- **Addition of Acylating Agent:** A solution of 3-fluorobenzoyl chloride (1.1 equivalents) in DCM is added dropwise to the stirred reaction mixture.
- **Reaction Progression:** The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄ and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield **N-benzyl-3-fluorobenzamide** as a solid.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for **N-benzyl-3-fluorobenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is based on the analysis of the closely related compound, N-benzylbenzamide, and predicted shifts due to the fluorine substituent.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.60	d	1H	Ar-H (ortho to C=O, coupled to F)
~7.50	d	1H	Ar-H (ortho to C=O)
~7.40	m	1H	Ar-H
~7.35-7.25	m	5H	Ar-H (benzyl)
~7.15	t	1H	Ar-H
~6.50	br s	1H	N-H
~4.65	d	2H	-CH ₂ -

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~166.5	C=O
~162.5 (d, J \approx 245 Hz)	C-F
~138.0	Ar-C (benzyl, ipso)
~136.5 (d, J \approx 7 Hz)	Ar-C (ipso)
~130.0 (d, J \approx 8 Hz)	Ar-CH
~128.8	Ar-CH (benzyl)
~127.8	Ar-CH (benzyl)
~127.5	Ar-CH (benzyl)
~123.0	Ar-CH
~119.0 (d, J \approx 21 Hz)	Ar-CH
~115.0 (d, J \approx 22 Hz)	Ar-CH
~44.0	-CH ₂ -

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, broad	N-H stretch
~3060	Medium	Aromatic C-H stretch
~1640	Strong	C=O stretch (Amide I)
~1540	Strong	N-H bend (Amide II)
~1290	Strong	C-N stretch
~1220	Strong	C-F stretch

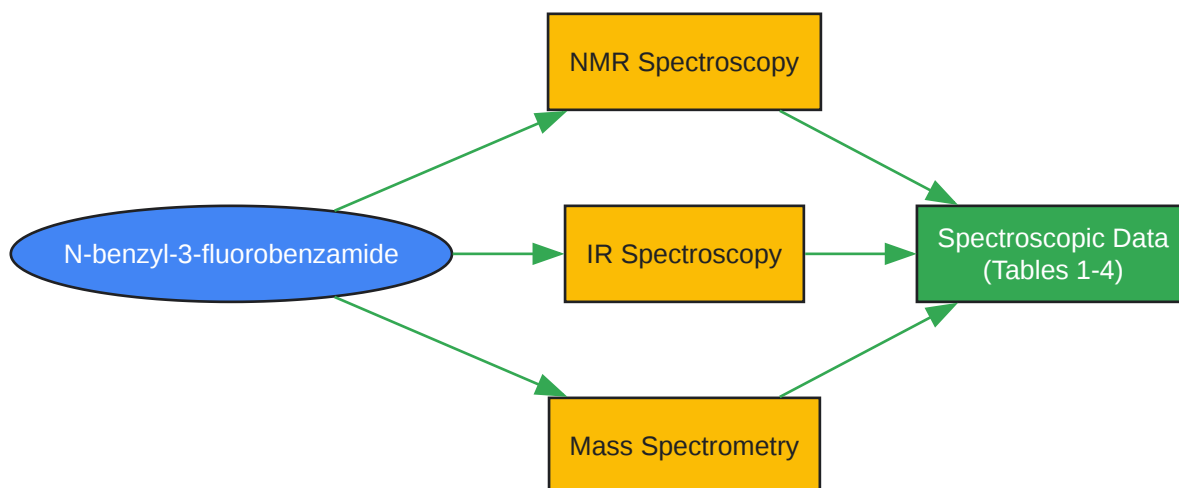
Mass Spectrometry (MS)

The following predicted mass-to-charge ratios are for various adducts of **N-benzyl-3-fluorobenzamide**.^[1]

Table 4: Mass Spectrometry Data (Predicted)

Adduct	m/z
[M+H] ⁺	230.09757
[M+Na] ⁺	252.07951
[M-H] ⁻	228.08301
[M+NH ₄] ⁺	247.12411
[M] ⁺	229.08974

Experimental Protocols for Spectroscopic Analysis



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Spectroscopic analysis workflow.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.^[2]

- **Sample Preparation:** Approximately 5-10 mg of the purified **N-benzyl-3-fluorobenzamide** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- **Data Acquisition:** The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} spectra.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[2]

- **Sample Preparation:** A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
- **Data Acquisition:** The sample solution is introduced into the mass spectrometer. For ESI, the solution is infused at a constant flow rate. For EI, a direct insertion probe may be used for a solid sample. The instrument is scanned over a relevant m/z range.

- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

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References

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- 2. rsc.org [rsc.org]
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